4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde
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Overview
Description
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde: is a complex organic compound characterized by multiple formyl groups attached to a phenyl backbone. This compound is notable for its unique structure, which includes a buta-1,3-diynyl linkage, making it a subject of interest in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:
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Formation of the Buta-1,3-diynyl Linkage:
Reagents: 1,3-dibromo-2-butyne and a suitable base (e.g., potassium tert-butoxide).
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
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Attachment of Formyl Groups:
Reagents: 4-formylphenylboronic acid and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
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Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidation of formyl groups to carboxylic acids.
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Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Products: Reduction of formyl groups to primary alcohols.
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Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Formation of imines or thioethers.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Utilized in the design of fluorescent probes for biological imaging.
Industry:
Electronics: Applied in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the buta-1,3-diynyl linkage.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine core instead of a phenyl backbone.
Uniqueness:
Structural Complexity: The presence of the buta-1,3-diynyl linkage and multiple formyl groups makes it structurally unique.
Reactivity: The compound’s reactivity is influenced by the electronic effects of the formyl groups and the rigidity of the buta-1,3-diynyl linkage, distinguishing it from other similar compounds.
Biological Activity
The compound 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic molecule with potential applications in various fields of chemistry and biology. Its structure comprises multiple aromatic rings and functional groups that may confer unique biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C34H22O4 with a molecular weight of approximately 494.54 g/mol. The compound features a benzaldehyde functional group, which is known for its reactivity in biological systems. The presence of multiple formyl groups enhances its potential for interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C34H22O4 |
Molecular Weight | 494.54 g/mol |
Appearance | White to off-white powder |
Melting Point | 152°C - 156°C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the buta-1,3-diynyl linkages and the introduction of formyl groups. These synthetic pathways often utilize precursors like 4-formylphenyl derivatives and can be optimized for yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to This compound exhibit antimicrobial activity against various bacterial strains. For instance, related benzaldehyde derivatives have shown moderate activity against both gram-positive and gram-negative bacteria .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Research has indicated that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines by modulating signaling pathways such as p53 and NF-kB .
The proposed mechanisms underlying the biological activity of this compound include:
- Reactive Oxygen Species (ROS) Generation : The aldehyde functional groups may contribute to oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Intercalation with DNA : The planar structure allows for potential intercalation between DNA bases, disrupting replication processes.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various aldehyde derivatives against E. coli and S. aureus. Compounds with similar structural motifs demonstrated significant inhibition zones, indicating their potential as antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, suggesting that these compounds could be further developed as anticancer therapeutics .
Properties
Molecular Formula |
C44H26O4 |
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Molecular Weight |
618.7 g/mol |
IUPAC Name |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H26O4/c45-27-31-5-13-37(14-6-31)41-21-35(22-42(25-41)38-15-7-32(28-46)8-16-38)3-1-2-4-36-23-43(39-17-9-33(29-47)10-18-39)26-44(24-36)40-19-11-34(30-48)12-20-40/h5-30H |
InChI Key |
NJYKWBKGOXZXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O |
Origin of Product |
United States |
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